Ethyl 2-(2-phenylphenoxy)acetate
Overview
Description
Ethyl 2-(2-phenylphenoxy)acetate is a chemical compound with the molecular formula C16H16O3 . It is a derivative of phenoxy acetamide .
Synthesis Analysis
The synthesis of this compound can be achieved through various chemical processes, primarily involving esterification reactions . One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . Another approach to its production is the reactive distillation process from 2-phenylethanol in the presence of an inert component, n-pentane, via esterification by acetic acid .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Esters, including this compound, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Furthermore, they can undergo trans-esterification reactions to form different esters .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a sweet, fruity odor . Its molecular weight is 180.20324000 .Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of applications and the ongoing research in the field of medicinal chemistry, Ethyl 2-(2-phenylphenoxy)acetate and its derivatives have potential for further exploration and development . The literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Properties
IUPAC Name |
ethyl 2-(2-phenylphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-16(17)12-19-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHXOCAUBKXUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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